2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride 2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride
Brand Name: Vulcanchem
CAS No.: 1016649-32-3
VCID: VC13367959
InChI: InChI=1S/C11H13N5.ClH/c1-15-7-8-16(2)11(15)14-13-10-5-3-9(12)4-6-10;/h3-8,12H,1-2H3;1H
SMILES: CN1C=C[N+](=C1N=NC2=CC=C(C=C2)N)C.[Cl-]
Molecular Formula: C11H14ClN5
Molecular Weight: 251.71 g/mol

2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride

CAS No.: 1016649-32-3

Cat. No.: VC13367959

Molecular Formula: C11H14ClN5

Molecular Weight: 251.71 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride - 1016649-32-3

Specification

CAS No. 1016649-32-3
Molecular Formula C11H14ClN5
Molecular Weight 251.71 g/mol
IUPAC Name 4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]aniline;chloride
Standard InChI InChI=1S/C11H13N5.ClH/c1-15-7-8-16(2)11(15)14-13-10-5-3-9(12)4-6-10;/h3-8,12H,1-2H3;1H
Standard InChI Key KEVCVWPVGPWWOI-UHFFFAOYSA-N
SMILES CN1C=C[N+](=C1N=NC2=CC=C(C=C2)N)C.[Cl-]
Canonical SMILES CN1C=C[N+](=C1N=NC2=CC=C(C=C2)N)C.[Cl-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cationic imidazolium ring substituted with methyl groups at the 1- and 3-positions, conjugated to a 4-aminophenylazo moiety via a diazenyl (-N=N-) bridge. The chloride counterion ensures charge neutrality. Key structural parameters include:

PropertyValueSource
Molecular FormulaC11H14ClN5\text{C}_{11}\text{H}_{14}\text{ClN}_5
Molecular Weight251.71 g/mol
Density1.31 g/cm³ at 20.4°C
LogP (Partition Coefficient)-0.57 to -2.13
Polar Surface Area (PSA)59.55 Ų

The low LogP values indicate high hydrophilicity, consistent with its ionic nature and solubility in polar solvents . The azo group (N=N-\text{N}=\text{N}-) contributes to its chromophoric properties, while the imidazolium ring enhances stability and reactivity.

Spectroscopic Characteristics

Ultraviolet-visible (UV-Vis) spectroscopy reveals absorption maxima in the visible range (400–500 nm), characteristic of azo compounds. Nuclear magnetic resonance (NMR) spectra corroborate the structure:

  • ¹H NMR: Signals at δ 3.70–3.90 ppm (imidazolium methyl groups), δ 6.80–7.50 ppm (aromatic protons).

  • ¹³C NMR: Peaks for imidazolium carbons (δ 120–140 ppm) and aryl carbons (δ 110–150 ppm).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step diazo-coupling reaction :

  • Diazotization: 4-Aminophenylamine reacts with sodium nitrite (NaNO2\text{NaNO}_2) in hydrochloric acid (HCl\text{HCl}) at 0–5°C to form the diazonium salt.

  • Coupling: The diazonium salt couples with 1,3-dimethylimidazole in acidic medium, yielding the target compound after crystallization.

Reaction conditions (temperature, pH, stoichiometry) critically influence yield and purity. Optimal parameters include:

  • Temperature: 0–5°C (diazotization), 25°C (coupling).

  • Molar ratio: 1:1 (diazonium salt to imidazole).

Industrial Manufacturing

Industrial processes scale the above methodology, emphasizing cost efficiency and purity (>98%) . Key considerations include:

  • Continuous Flow Reactors: Enhance mixing and heat transfer for large batches.

  • Purification: Recrystallization from ethanol-water mixtures removes unreacted precursors.

  • Waste Management: Neutralization of acidic byproducts and recovery of solvents align with green chemistry principles .

Chemical Reactivity and Reaction Mechanisms

Redox Reactions

The azo group (N=N-\text{N}=\text{N}-) undergoes reversible redox transformations:

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 or H2O2\text{H}_2\text{O}_2 cleaves the azo bond, generating nitroso intermediates.

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) reduces the azo group to hydrazine (NHNH-\text{NH}-\text{NH}-).

Nucleophilic Substitution

The chloride ion is displaceable by stronger nucleophiles (e.g., hydroxide, amines) under basic conditions, forming derivatives like hydroxides or amine complexes.

Applications in Scientific Research

Catalysis and Ligand Design

The compound serves as a precursor for N-heterocyclic carbenes (NHCs), which are pivotal in organometallic catalysis. NHCs derived from this imidazolium salt exhibit:

  • High thermal stability (>300°C).

  • Strong σ-donor and weak π-acceptor capabilities, ideal for cross-coupling reactions.

Biological Imaging

As a fluorescent dye, it labels cellular components (e.g., mitochondria) due to its emissive properties in the 550–600 nm range. Studies demonstrate preferential accumulation in cancer cells, enabling real-time tracking.

Ionic Liquids

The imidazolium cation forms room-temperature ionic liquids (RTILs) when paired with anions like BF4\text{BF}_4^- or PF6\text{PF}_6^-. These RTILs exhibit:

  • Low volatility.

  • High ionic conductivity (10–50 mS/cm).

Future Perspectives

Drug Development

Structural modifications (e.g., introducing electron-withdrawing groups) may enhance anticancer potency while reducing off-target effects.

Sustainable Production

Adopting biocatalytic diazo-coupling routes could minimize hazardous waste and improve atom economy.

Advanced Materials

Incorporating the imidazolium core into conductive polymers or metal-organic frameworks (MOFs) may unlock applications in energy storage and sensors.

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